Cas no 56460-32-3 (1H-Imidazole-5-carbonyl chloride)
1H-Imidazole-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-carbonyl chloride
- 1H-imidazole-5-carbonyl chloride
- imidazole-4-carbonyl chloride
- imidazole-4-carboxylic acid chloride
- 1H-Imidazole-4-carboxylic acid chloride
- 1H-Imidazole-5-carbonyl chloride
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- Inchi: 1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7)
- InChI Key: NOUDGPISLXECAJ-UHFFFAOYSA-N
- SMILES: ClC(C1=C([H])N=C([H])N1[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 106
- XLogP3: 0.9
- Topological Polar Surface Area: 45.8
1H-Imidazole-5-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522196-1g |
1H-Imidazole-5-carbonyl chloride |
56460-32-3 | 97% | 1g |
$290 | 2023-01-02 | |
| abcr | AB540572-1 g |
1H-Imidazole-4-carbonyl chloride; . |
56460-32-3 | 1g |
€483.00 | 2023-04-14 | ||
| Ambeed | A673363-1g |
1H-Imidazole-5-carbonyl chloride |
56460-32-3 | 97% | 1g |
$860.0 | 2024-04-18 |
1H-Imidazole-5-carbonyl chloride Suppliers
1H-Imidazole-5-carbonyl chloride Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1H-Imidazole-5-carbonyl chloride
Professional Introduction to Compound with CAS No. 56460-32-3 and Product Name: 1H-Imidazole-5-carbonyl chloride
1H-Imidazole-5-carbonyl chloride, identified by its Chemical Abstracts Service (CAS) number 56460-32-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its imidazole core structure functionalized with a carbonyl chloride group, has garnered considerable attention due to its versatile applications in the development of various bioactive molecules. The unique reactivity of the carbonyl chloride moiety makes it a valuable tool for constructing complex scaffolds, particularly in the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry.
The 1H-Imidazole-5-carbonyl chloride derivative serves as a crucial building block in the preparation of imidazole-based drugs, which are known for their broad spectrum of biological activities. These activities range from antimicrobial and antiviral properties to more specialized functions such as enzyme inhibition and receptor binding. The compound's ability to undergo nucleophilic substitution reactions allows for the facile introduction of diverse substituents, enabling chemists to tailor molecular structures for specific pharmacological targets.
Recent advancements in synthetic methodologies have highlighted the utility of 1H-Imidazole-5-carbonyl chloride in cross-coupling reactions, particularly in the context of palladium-catalyzed processes. These reactions have opened new avenues for the construction of biaryl and heteroaryl compounds, which are integral to many modern pharmaceuticals. For instance, studies have demonstrated its effectiveness in generating complex imidazole derivatives that exhibit enhanced binding affinity to biological targets, thereby improving drug efficacy.
In the realm of drug discovery, 1H-Imidazole-5-carbonyl chloride has been employed in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. These enzymes are often implicated in various diseases, including cancer and inflammatory disorders. The imidazole core is particularly adept at mimicking natural substrates or transition states, allowing for the development of highly selective inhibitors. Moreover, the incorporation of a carbonyl chloride group provides an additional handle for further functionalization, enabling medicinal chemists to optimize potency and pharmacokinetic properties.
Recent research has also explored the application of 1H-Imidazole-5-carbonyl chloride in the development of probes for biochemical studies. By leveraging its reactivity, researchers have been able to design tools that facilitate the investigation of enzyme mechanisms and protein interactions. For example, fluorogenic derivatives of this compound have been used to monitor enzymatic activity in real-time, providing valuable insights into cellular processes. This underscores the compound's significance not only as a synthetic intermediate but also as a tool for biochemical research.
The versatility of 1H-Imidazole-5-carbonyl chloride extends beyond pharmaceutical applications into materials science and agrochemicals. Its ability to form stable complexes with metals has led to its use in catalytic systems and coordination chemistry. Additionally, modifications derived from this compound have been explored as potential candidates for crop protection agents, demonstrating its broad utility across multiple scientific disciplines.
As our understanding of molecular interactions continues to evolve, the demand for sophisticated intermediates like 1H-Imidazole-5-carbonyl chloride is expected to grow. Ongoing research efforts are focused on developing more efficient synthetic routes and exploring novel applications that harness its unique chemical properties. Collaborative endeavors between academia and industry are likely to drive innovation, leading to new therapeutic agents and advanced materials based on this versatile compound.
In conclusion, 1H-Imidazole-5-carbonyl chloride (CAS No. 56460-32-3) represents a cornerstone in modern synthetic chemistry and drug development. Its multifaceted applications underscore its importance as a reagent and intermediate, with potential implications spanning medicine, materials science, and beyond. As research progresses, it is anticipated that this compound will continue to play a pivotal role in advancing scientific frontiers and addressing complex challenges in various fields.
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